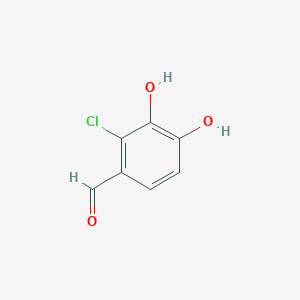

2-Chloro-3,4-dihydroxybenzaldehyde

Vue d'ensemble

Description

2-Chloro-3,4-dihydroxybenzaldehyde is a chemical compound with the molecular formula C7H5ClO3 . It has a molecular weight of 172.57 g/mol . This compound is used in chemical synthesis .

Synthesis Analysis

The synthesis of 2-Chloro-3,4-dihydroxybenzaldehyde involves various parameters such as temperature, pH, solvent type (e.g., water or ethanol), and the presence of acid catalysts . It has been used in the preparation of cyclic compounds by reacting with 1,2-diaminocyclohexane to form 2-(2’-chloroethyl)cyclohexanone .Molecular Structure Analysis

The molecular structure of 2-Chloro-3,4-dihydroxybenzaldehyde consists of 7 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms . The InChI string representation of its structure isInChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H . Chemical Reactions Analysis

2-Chloro-3,4-dihydroxybenzaldehyde is an electrophilic aldehyde that undergoes oxidation reactions with nucleophiles. It has been shown to react with nucleophiles such as amines and thiols .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-3,4-dihydroxybenzaldehyde include a molecular weight of 172.56 g/mol, a XLogP3-AA value of 1.3, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 171.9927217 g/mol .Applications De Recherche Scientifique

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy : Chlorinated 3,4-dihydroxybenzaldehydes have been analyzed using 1H, 13C, and 17O NMR spectroscopy. This analysis provides insights into their chemical structure and behavior in different environments, especially highlighting the properties of phenolate anions in aqueous alkaline solutions (Kolehmainen et al., 1995).

Electrocatalytic Applications

- Electrocatalysis and Biosensors : Electropolymerized films of dihydroxybenzaldehyde isomers, including 2-Chloro-3,4-dihydroxybenzaldehyde, demonstrate catalytic activity in the electrooxidation of NADH. This property is crucial for designing biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1994).

Chromatographic Separation

- Gas-Liquid Chromatographic Analyses : Chlorinated 4-hydroxybenzaldehydes, including the 2-Chloro variant, have been separated using non-polar SE-30 capillary columns. This methodology is significant for analyzing complex mixtures and understanding the effects of chlorine substitution on retention behavior (Korhonen & Knuutinen, 1984).

Biomedical Applications

- Collagen Modification and Hydrogel Fabrication : 3,4-Dihydroxybenzaldehyde, a related compound, has been used to modify collagen and create hydrogels. This application is significant in biomedical fields for creating materials with enhanced thermal stability and biocompatibility (Duan et al., 2018).

Electrochemical Applications

- Electrochemical Oxidation Studies : The electrochemical oxidation of compounds like 3,4-dihydroxybenzaldehyde in different environments has been studied, providing insights into the electro-methoxylation reaction and its potential applications (Nematollahi & Golabi, 2000).

Safety and Hazards

The safety data sheet indicates that 2-Chloro-3,4-dihydroxybenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

Similar compounds like 3,4-dimethoxybenzaldehyde have been shown to interact with various enzymes and receptors in the body .

Mode of Action

It’s known that aldehydes can react with hydroxylamine to form oximes or hydrazine to form hydrazones . This reaction is essentially irreversible as the adduct dehydrates . This could potentially be a part of the compound’s interaction with its targets.

Biochemical Pathways

A study on a similar compound, 3,4-dihydroxybenzaldehyde, showed that it had a cerebral protective effect and could effectively combat cerebral ischemia/reperfusion (i/r) injury in rats . The pathways involved included amino sugar and nucleotide sugar metabolism and the pentose phosphate pathway .

Pharmacokinetics

The compound’s molecular weight (20062 g/mol) and its solubility in alcohol and diethyl ether suggest that it could potentially be well-absorbed and distributed in the body.

Result of Action

Similar compounds have shown various effects, such as cerebral protection in the case of 3,4-dihydroxybenzaldehyde .

Propriétés

IUPAC Name |

2-chloro-3,4-dihydroxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO3/c8-6-4(3-9)1-2-5(10)7(6)11/h1-3,10-11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUPJFIXFTKCVSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C=O)Cl)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908331 | |

| Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

103339-64-6 | |

| Record name | 2-Chloro-3,4-dihydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

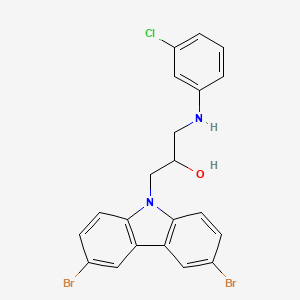

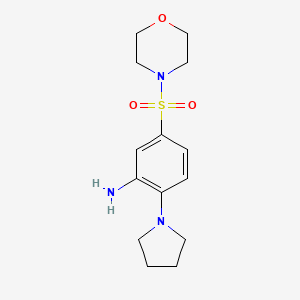

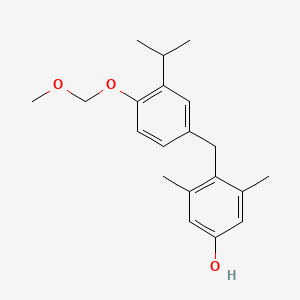

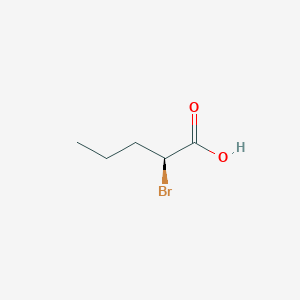

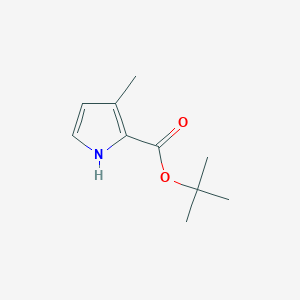

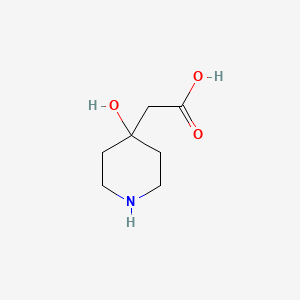

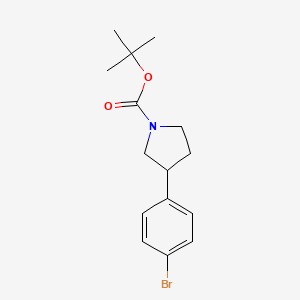

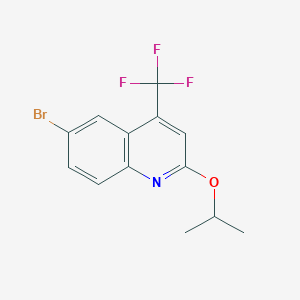

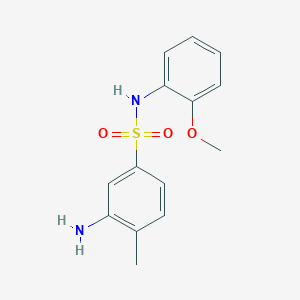

Synthesis routes and methods I

Procedure details

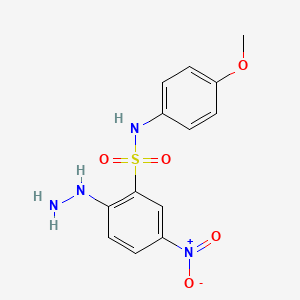

Synthesis routes and methods II

Procedure details

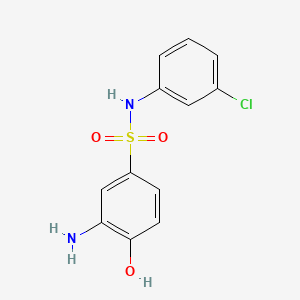

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylimidazo[1,2-a]pyridine](/img/structure/B3260201.png)

![3-Bromo-6-phenylimidazo[1,2-a]pyridine](/img/structure/B3260202.png)